molecular formula C10H11N5O B14475675 3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one CAS No. 67513-76-2

3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one

Katalognummer: B14475675
CAS-Nummer: 67513-76-2
Molekulargewicht: 217.23 g/mol
InChI-Schlüssel: NBLOJSAIYDDVJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a purine ring. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4,6-dimethyl-2-aminopyrimidine with formamide under high-temperature conditions can lead to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction environments to optimize the synthesis and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the imidazole or purine rings .

Wissenschaftliche Forschungsanwendungen

3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

67513-76-2

Molekularformel

C10H11N5O

Molekulargewicht

217.23 g/mol

IUPAC-Name

3,4,6-trimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C10H11N5O/c1-6-4-15-9(16)7-8(13(2)5-11-7)14(3)10(15)12-6/h4-5H,1-3H3

InChI-Schlüssel

NBLOJSAIYDDVJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=O)C3=C(N(C=N3)C)N(C2=N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.